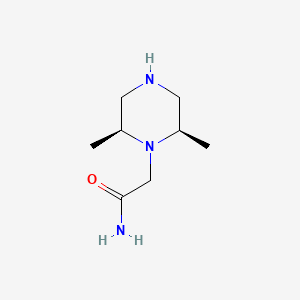
3-(4-Bromo-2-methoxy-phenoxy)-azetidine
Vue d'ensemble
Description
The compound “3-(4-Bromo-2-methoxy-phenoxy)-azetidine” likely contains an azetidine ring, which is a three-membered nitrogen-containing ring . It also appears to have a bromo group and a methoxy group attached to a phenyl ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the azetidine ring, possibly through a cyclization reaction . The bromo and methoxy groups could be introduced through electrophilic aromatic substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of the azetidine ring, as well as the bromo and methoxy substituents on the phenyl ring .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the electron-withdrawing bromo group and the electron-donating methoxy group . The azetidine ring might also participate in various ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromo group might increase its molecular weight and decrease its volatility . The methoxy group might increase its solubility in organic solvents .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research has demonstrated the utility of azetidine derivatives, including those related to 3-(4-Bromo-2-methoxy-phenoxy)-azetidine, in various synthetic applications. For example, the synthesis of cis-3,4-disubstituted piperidines through ring transformation of 2-(2-mesyloxyethyl)azetidines offers a convenient alternative for preparing valuable templates in medicinal chemistry (Mollet et al., 2011). Additionally, azetidines serve as precursors for the synthesis of functionalized azetidines and spirocyclic azetidine building blocks, highlighting their versatility in chemical synthesis (Stankovic et al., 2013).
Anticancer and Antiproliferative Activity
A significant area of research for azetidine derivatives includes their potential in anticancer treatments. The synthesis and biochemical evaluation of 3-phenoxy-1,4-diarylazetidin-2-ones, including derivatives of 3-(4-Bromo-2-methoxy-phenoxy)-azetidine, have led to the discovery of potent antiproliferative compounds targeting tubulin (Greene et al., 2016). Furthermore, studies on thiourea-azetidine hybrids have shown their efficacy as antitumor agents with potential as VEGFR-2 inhibitors, highlighting their significance in cancer treatment (Parmar et al., 2021).
Drug Development and Biological Evaluation
Azetidine derivatives, including those structurally related to 3-(4-Bromo-2-methoxy-phenoxy)-azetidine, have been explored for their potential in drug development. Studies on azetidine derivatives as dopamine antagonists have demonstrated their potential in neurological applications (Metkar et al., 2013). Additionally, azetidine derivatives have been investigated for their antioxidant activity, further expanding their potential in therapeutic applications (Nagavolu et al., 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(4-bromo-2-methoxyphenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-13-10-4-7(11)2-3-9(10)14-8-5-12-6-8/h2-4,8,12H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUALINURMONQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)OC2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

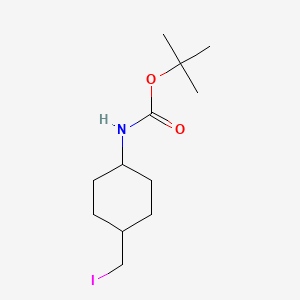
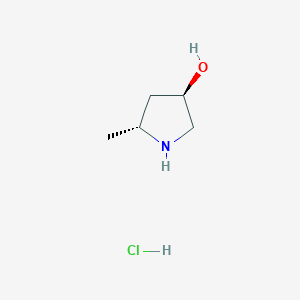
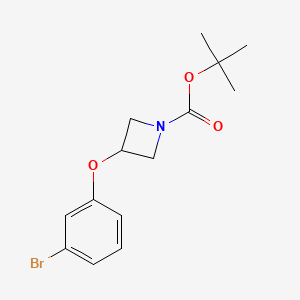
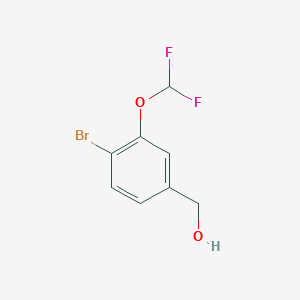
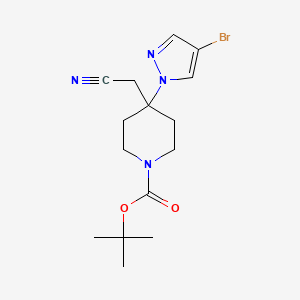

![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1,3-oxazole-4-carboxylic acid](/img/structure/B1403160.png)
![2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol](/img/structure/B1403164.png)
![2-Iodoimidazo[1,2-a]pyridine](/img/structure/B1403167.png)
![Di-tert-butyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B1403168.png)

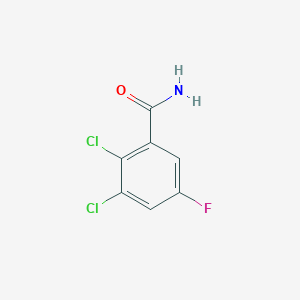
![1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride](/img/structure/B1403174.png)
